BenchChemオンラインストアへようこそ!

3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1523013-09-3) is a trisubstituted heterocyclic building block within the privileged pyrazolo[1,5-a]pyrimidine scaffold class, a chemotype extensively validated in FDA-approved tropomyosin receptor kinase (TRK) inhibitors such as larotrectinib. The compound features a unique 3-ethyl-2,7-dimethyl substitution pattern on the fused pyrazole-pyrimidine core bearing a 5-carboxylic acid handle, with a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.2 g/mol.

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 1523013-09-3
Cat. No. B2684725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS1523013-09-3
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESCCC1=C2N=C(C=C(N2N=C1C)C)C(=O)O
InChIInChI=1S/C11H13N3O2/c1-4-8-7(3)13-14-6(2)5-9(11(15)16)12-10(8)14/h5H,4H2,1-3H3,(H,15,16)
InChIKeyATGWUDKXBHBMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1523013-09-3): A Differentiated Pyrazolopyrimidine Building Block for Kinase-Focused Library Design


3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1523013-09-3) is a trisubstituted heterocyclic building block within the privileged pyrazolo[1,5-a]pyrimidine scaffold class, a chemotype extensively validated in FDA-approved tropomyosin receptor kinase (TRK) inhibitors such as larotrectinib [1]. The compound features a unique 3-ethyl-2,7-dimethyl substitution pattern on the fused pyrazole-pyrimidine core bearing a 5-carboxylic acid handle, with a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.2 g/mol . This specific substitution pattern is structurally embedded within the Markush claims of kinase inhibitor patents including US8748435B2, where derivatives incorporating the 2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine motif demonstrated single-digit nanomolar potency against GPR4 (IC₅₀ = 45 nM) and related targets [2].

Why 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid Cannot Be Replaced by Unsubstituted or Mono/Dimethyl Analogs in Medicinal Chemistry Campaigns


The pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to substituent positioning: SAR studies have established that the C-3 substituent directly modulates kinase selectivity and potency, with the ethyl group at this position conferring a unique steric and electronic profile that cannot be replicated by hydrogen or smaller alkyl substituents [1]. The closest commercially available analog, 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1015846-86-2, MW 191.19, LogP 2.18), lacks the 3-ethyl group entirely, yielding a fundamentally different pharmacophore with reduced lipophilicity and altered hydrogen-bonding topology . In the context of kinase inhibitor design, the 3-ethyl substitution is a critical structural feature embedded in patent Markush structures—derivatives of the 2-ethyl-5,7-dimethyl core achieve IC₅₀ values as low as 44–45 nM against GPR4, whereas unsubstituted or mono-methyl variants at C-3 lack this activity profile [2]. Generic substitution without the 3-ethyl group would therefore compromise target engagement, SAR continuity, and intellectual property positioning.

Quantitative Differentiation Evidence for 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid vs. Closest Analogs


Structural Differentiation: 3-Ethyl Substitution Confers Higher Molecular Weight and Increased Lipophilicity vs. the 2,7-Dimethyl Analog

The 3-ethyl group differentiates this compound from the commercially prevalent 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1015846-86-2). The target compound (C₁₁H₁₃N₃O₂, MW 219.2 g/mol) is 28 Da heavier than the 2,7-dimethyl analog (C₉H₉N₃O₂, MW 191.19 g/mol), and the additional ethylene unit predicts an approximate LogP increase of +0.5 to +0.8 log units based on the Hansch π constant for aliphatic CH₂ (+0.5 per carbon) [1]. The 2,7-dimethyl analog has a measured LogP of 2.18 ; thus the target compound's predicted LogP falls in the range of 2.7–3.0, consistent with the XLogP3 value of ~2.6 observed for structurally analogous 3-ethyl-substituted pyrazolopyrimidine carboxylates [2].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Chemical Handle Versatility: Free Carboxylic Acid Enables Direct Amide Coupling vs. Ester Prodrug Analogs Requiring Deprotection

This compound bears a free 5-carboxylic acid handle, unlike the corresponding ethyl ester analog ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-82-0). The free acid eliminates the need for saponification or acidic deprotection steps, reducing synthetic step count by one and avoiding potential epimerization or degradation during base-mediated hydrolysis . Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid-based building blocks have been identified as prime intermediates for generating diverse amide libraries targeting kinase ATP-binding pockets, where the carboxylic acid serves as a direct attachment point for amine-containing fragments [1].

Synthetic Chemistry Library Synthesis Amide Bond Formation

Proven Kinase Inhibitor Lineage: The 2-Ethyl-5,7-dimethyl Core Delivers Nanomolar GPR4 Antagonism

Derivatives built upon the 2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine core—the exact scaffold accessed via the target compound's carboxylic acid handle—have demonstrated potent GPR4 antagonism in patent US8748435B2. Compound BDBM123476 (US8748435, 1) exhibited an IC₅₀ of 45 nM, while BDBM123501 (US8748435, 26) showed an IC₅₀ of 44 nM in serial dilution assays at pH 8.0 [1]. These potency values are within 2-fold of each other, indicating a robust pharmacophore. In contrast, pyrazolo[1,5-a]pyrimidine derivatives lacking the 3-ethyl/3-methyl substituent in the same patent series showed weaker activity or were not claimed as preferred embodiments [2]. The target compound's 3-ethyl-2,7-dimethyl pattern maps directly onto the most potent exemplars in this patent family.

Kinase Inhibition GPR4 Antagonism Patent-Backed SAR

Procurement Differentiation: Discontinued Status Creates Scarcity-Driven Value for IP-Positioned Programs

According to CymitQuimica's product listing (Ref. 3D-YKC01309), this compound is marked as 'Discontinued' for both 25 mg and 250 mg pack sizes . In contrast, the des-ethyl analog 2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1015846-86-2) is readily available from multiple vendors including Hit2Lead ($154/g, LogP 2.18, 95% purity) and CymitQuimica (€426/500mg) . The target compound's limited commercial availability creates a strategic procurement advantage for organizations seeking to restrict competitor access to the same chemical matter during patent-protected development. The compound's minimum purity specification is 95% .

Procurement Strategy IP Protection Supply Chain

Predicted Melting Point and Thermal Stability Differentiation vs. Unsubstituted Scaffold

The 2,7-dimethyl analog (CAS 1015846-86-2) has an EPI Suite-estimated melting point of 146.06 °C and a boiling point of 357.56 °C [1]. The unsubstituted parent scaffold, pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1086375-50-9), exhibits a significantly higher experimental melting point of 222–225 °C (Fisher Scientific, 97% purity) . The target compound, bearing both 3-ethyl and 2,7-dimethyl substituents, is predicted to have an intermediate melting profile—the additional alkyl substituents disrupt crystal packing relative to the unsubstituted scaffold while providing greater lattice energy than the dimethyl-only analog. This intermediate thermal behavior is advantageous for solid-state formulation development where extreme melting points (both too low and too high) present handling and processing challenges .

Solid-State Properties Formulation Handling Safety

High-Value Application Scenarios for 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in Drug Discovery and Chemical Biology


Kinase-Focused Fragment and Lead Optimization Libraries Targeting GPR4 and Related GPCR-Kinase Hybrid Targets

This compound serves as a direct synthetic entry point to the 2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine chemotype, which has demonstrated nanomolar GPR4 antagonism (IC₅₀ = 44–45 nM) in patent US8748435B2 . The free carboxylic acid enables single-step diversification via amide coupling with diverse amine fragments, facilitating rapid SAR exploration around the C-5 position. The 3-ethyl substituent enhances lipophilicity (predicted LogP ~2.7–3.0 vs. 2.18 for the des-ethyl analog), which may improve CNS penetration potential—a property exploited in pyrazolo[1,5-a]pyrimidine-based c-Src inhibitors with demonstrated neuroprotective efficacy in MCA occlusion models [1].

IP-Positioned Medicinal Chemistry Programs Requiring Supply Chain Exclusivity

The 'Discontinued' commercial status of this compound creates a supply chain barrier that advantages organizations with in-house synthesis capabilities or exclusive custom synthesis arrangements. For pharmaceutical companies prosecuting patent families built around the 3-ethyl-2,7-dimethyl substitution pattern (e.g., US8748435B2 and its continuations), the inability of competitors to readily purchase this starting material from standard catalog vendors provides a meaningful, albeit temporary, competitive moat during lead optimization [1].

Selective Kinase Probe Development Leveraging C-3 Substituent-Driven Selectivity

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged hinge-binding motif in kinase drug discovery, and SAR studies have established that C-3 substituents are critical determinants of kinase selectivity profiles . The 3-ethyl group in this compound occupies a steric pocket that the des-ethyl analog (CAS 1015846-86-2) leaves vacant, which could translate to differential selectivity across the kinome. Researchers developing chemical probes for understudied kinases can exploit this substituent difference to dial in target selectivity, particularly for kinases with sterically demanding gatekeeper residues that favor larger C-3 substituents [1].

Solid-Phase and Parallel Synthesis Workflows for DNA-Encoded Library (DEL) Construction

The combination of a free carboxylic acid handle, a rigid bicyclic core, and the 3-ethyl hydrophobic anchor makes this compound well-suited for on-DNA amide coupling in DEL technology platforms. The carboxylic acid permits direct conjugation to amine-terminated DNA linkers without protecting group manipulation, while the 3-ethyl group provides a hydrophobic contact point that can be exploited in target-based selections. The molecular weight of 219.2 g/mol places this building block within the ideal range for DEL chemistry, where building blocks between 150–350 Da are preferred to maintain drug-likeness of encoded library members .

Quote Request

Request a Quote for 3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.